molecular formula C10H10ClNO2 B033825 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester CAS No. 104830-08-2

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Cat. No.: B033825
CAS No.: 104830-08-2
M. Wt: 211.64 g/mol
InChI Key: AXJQCHYUAHBXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester: is a chemical compound with the molecular formula C9H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, such as or , under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like .

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology

In biological research, this compound is used to study the interactions of pyridine derivatives with biological systems. It can be used in the development of bioactive molecules and pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory , antimicrobial , or anticancer effects.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors , modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-pyridylacetate: Another pyridine derivative with similar reactivity.

    2-Chloro-3-pyridinamine: A related compound with a chlorine atom in the pyridine ring.

    6-Chloro-pyridin-3-yl-oxo-acetic acid ethyl ester: A structurally similar compound with different functional groups.

Uniqueness

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is unique due to its specific substitution pattern and the presence of both an ester and a chlorine atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 3-(2-chloropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJQCHYUAHBXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104830-08-2
Record name Ethyl 3-(2-chloro-3-pyridinyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104830-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.